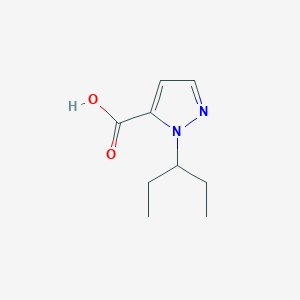

1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

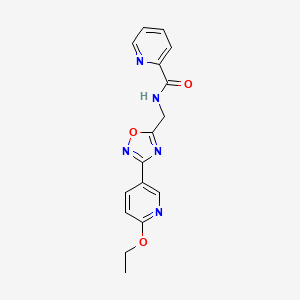

The compound “1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pentyl group, which is a five-carbon alkyl group or substituent with the chemical formula -C5H11 . The compound also contains a pyrazole group, which is a class of organic compounds with the molecular formula C3H3N2H. The carboxylic acid group (-COOH) is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of “1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid” can be deduced from its name. It contains a pentyl group attached to the 1-position of a pyrazole ring, and a carboxylic acid group attached to the 5-position of the pyrazole ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques

Research efforts have been dedicated to synthesizing pyrazole derivatives, including those similar to 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid, through various methods like ester condensation, cyclization, and hydrolysis processes. For instance, 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was synthesized with a total yield of 73.26%, characterized by IR, 1H NMR, and elementary analysis (L. Heng, 2004).

Functionalization and Novel Compounds

Research has also explored the functionalization reactions of pyrazole derivatives, leading to the synthesis of novel compounds. For example, fully substituted pyrazolo[3,4-b]pyridines were prepared in a regioselective manner, showcasing the versatility of pyrazole derivatives in synthesizing functionally diverse molecules (Andrés Charris-Molina et al., 2017).

Potential Bioactivity and Applications

Biological Studies

Derivatives of pyrazole, including those similar to 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid, have been investigated for their potential biological activities. Research has reported the synthesis of new aryl pyrazole derivatives using 1,3-dicarbonyl motifs, which were evaluated for their inhibition effects on enzymes like alkaline phosphatases and nucleotide pyrophosphatases/phosphodiesterases. Some of these compounds showed selective inhibition towards tissue non-specific alkaline phosphatase and exhibited strong inhibitory effects on the growth of various cancer cell lines (P. Channar et al., 2018).

Material Science

Beyond biological applications, pyrazole derivatives have also found relevance in material science. For instance, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their optical nonlinearity, with some compounds identified as potential candidates for optical limiting applications, demonstrating the broad utility of these compounds beyond pharmacological interests (B. Chandrakantha et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-pentan-3-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-7(4-2)11-8(9(12)13)5-6-10-11/h5-7H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIPZWSWMBLFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=CC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2617259.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2617261.png)

![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2617266.png)

![2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2617271.png)

![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2617273.png)

![ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2617274.png)

![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)